REACTION_CXSMILES
|
NC1C=CC(CCC[N:11]2[CH2:16][CH2:15][N:14]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:13][CH2:12]2)=CC=1.C(#N)C>C(O)(=O)C>[C:17]1([N:14]2[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1
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Name
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N-[γ-(p-amino-phenyl)-n-propyl]-N'-phenyl-piperazine
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Quantity
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29.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CCCN1CCN(CC1)C1=CC=CC=C1
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Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 20 hours
|
Duration
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20 h
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the solvent was distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from dilute methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |